molecular formula C9H14O4 B13184984 Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate

Katalognummer: B13184984
Molekulargewicht: 186.20 g/mol
InChI-Schlüssel: XDNLJNQCWKUNCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1,6-dioxaspiro[26]nonane-2-carboxylate is a chemical compound with the molecular formula C9H14O4 It is a spiro compound, which means it contains a spirocyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate diols with esters under acidic conditions to form the spirocyclic structure. One common method involves the use of a diol and an ester in the presence of an acid catalyst to promote the formation of the spirocyclic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Wissenschaftliche Forschungsanwendungen

Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Methyl 1,6-dioxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-methyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate: A similar compound with an additional methyl group, which may alter its reactivity and applications.

    1,6-Dioxaspiro[2.5]octane-2-carboxylate: Another spiro compound with a different ring size, affecting its chemical properties.

Uniqueness

Methyl 1,6-dioxaspiro[2

Eigenschaften

Molekularformel

C9H14O4

Molekulargewicht

186.20 g/mol

IUPAC-Name

methyl 1,7-dioxaspiro[2.6]nonane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-11-8(10)7-9(13-7)3-2-5-12-6-4-9/h7H,2-6H2,1H3

InChI-Schlüssel

XDNLJNQCWKUNCI-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1C2(O1)CCCOCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.